Uridine-5'-diphosphate disodium salt Uridine-5'-diphosphate disodium salt UDP is a uridine 5'-phosphate and a pyrimidine ribonucleoside 5'-diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an UDP(3-).
Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available.
A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
Brand Name: Vulcanchem
CAS No.: 27821-45-0
VCID: VC0004636
InChI: InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Molecular Formula: C9H12N2Na2O12P2
Molecular Weight: 448.12 g/mol

Uridine-5'-diphosphate disodium salt

CAS No.: 27821-45-0

Cat. No.: VC0004636

Molecular Formula: C9H12N2Na2O12P2

Molecular Weight: 448.12 g/mol

* For research use only. Not for human or veterinary use.

Uridine-5'-diphosphate disodium salt - 27821-45-0

CAS No. 27821-45-0
Molecular Formula C9H12N2Na2O12P2
Molecular Weight 448.12 g/mol
IUPAC Name disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2
Standard InChI Key ZQKVPFKBNNAXCE-UHFFFAOYSA-L
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+]
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Appearance Assay:≥95%A crystalline solid

Chemical and Physical Properties

Uridine-5'-diphosphate disodium salt is a white to off-white hygroscopic powder with the molecular formula C₉H₁₂N₂Na₂O₁₂P₂ and a molecular weight of 448.12 g/mol . Its structure comprises a uridine moiety linked to a diphosphate group, stabilized by sodium ions. Key properties include:

PropertyValue/DescriptionSource
Solubility5% (w/v) in water, clear solution
Purity≥90% (MP Biomedicals), 98% (Thermo Scientific)
Storage Conditions-20°C, moisture-sensitive
UV-Vis Absorbance (λₘₐₓ)259–264 nm in water
Hazard StatementsH302 (harmful if swallowed), H371 (may cause organ toxicity)

The compound’s stability in aqueous solutions facilitates its use in in vitro assays, though prolonged exposure to moisture or elevated temperatures necessitates cautious handling .

Synthesis and Production

UDP-Na₂ is synthesized through phosphorylation of uridine monophosphate, followed by sodium salt formation. Industrial production involves enzymatic or chemical methods to ensure high yield and purity . The synthetic route typically includes:

  • Uridine phosphorylation: Uridine is sequentially phosphorylated using kinases to form uridine diphosphate.

  • Salt formation: The diphosphate is neutralized with sodium hydroxide, yielding the disodium salt .

  • Purification: Chromatographic techniques remove impurities, achieving ≥90% purity .

This process ensures consistency for research applications, where batch-to-batch reproducibility is paramount .

Biochemical Applications

P2Y Receptor Agonism

UDP-Na₂ is a potent agonist for P2Y₆ receptors, G-protein-coupled receptors (GPCRs) involved in immune and inflammatory responses. At 100 μM, it induces CCL2 and CCL3 mRNA expression in microglial cells, promoting chemotaxis and cytokine release . This activity is critical for studying neuroinflammation and macrophage recruitment in diseases like Alzheimer’s .

RNA Biosynthesis

As a nucleotide precursor, UDP-Na₂ is phosphorylated to uridine triphosphate (UTP), a substrate for RNA polymerases. This role underpins its use in in vitro transcription assays and studies of RNA virus replication .

Enzyme Substrate

UDP-Na₂ serves as a co-substrate for glucuronosyltransferases, enzymes that conjugate glucuronic acid to xenobiotics, facilitating their excretion. This application is vital in drug metabolism studies . Additionally, it is used in assays for nucleoside diphosphatase (NDPase), an enzyme regulating nucleotide pools in retinal tissues .

Mechanistic Insights

Microglial Activation

In damaged neuronal tissues, UDP-Na₂ acts as a damage-associated molecular pattern (DAMP), signaling through P2Y₆ receptors to recruit microglia. For example, treatment of embryonic quail retina explants with UDP-Na₂ stimulates microglial migration and elongation, a process pivotal in neuroinflammatory responses .

Ion Flux Modulation

Studies on cochlear outer sulcus cells (OSC) and vestibular transitional cells (VTC) reveal that UDP-Na₂ modulates cationic flux via P2Y receptor activation. This regulation impacts ion homeostasis in the inner ear, with implications for hearing loss research .

SupplierPurityFormKey Applications
MP Biomedicals≥90%PowderP2Y agonism, NDPase assays
Thermo Scientific98%LyophilizedRNA biosynthesis, GTPase studies
Sigma-Aldrich≥98%CrystallineGlucuronidation, receptor signaling

Higher-purity grades (≥98%) are preferred for kinetic studies, whereas ≥90% suffices for bulk enzymatic assays .

Emerging Research Directions

Recent studies explore UDP-Na₂’s role in cancer metabolism, where tumor interstitial fluid analysis detects elevated UDP levels, suggesting its utility as a metabolic biomarker . Additionally, its interaction with GPR105, a neuroimmune GPCR, highlights potential in immunomodulatory drug development .

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